![molecular formula C22H16OS2 B14351653 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene] CAS No. 91620-73-4](/img/structure/B14351653.png)
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a phenyl group and a methylsulfanyl group in its structure adds to its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] can be achieved through various synthetic routes. One common method involves the use of a Friedel-Crafts reaction, where a phenyl group is introduced to the xanthene core. The methylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable methylsulfanyl donor. Industrial production methods often involve the use of catalysts such as palladium or copper to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The phenyl group can undergo reduction reactions to form various hydrogenated derivatives.
Substitution: The spiro linkage allows for substitution reactions where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] involves its interaction with specific molecular targets. The phenyl group allows for π-π interactions with aromatic amino acids in proteins, while the methylsulfanyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] can be compared with other spiro compounds such as spiro[cyclohexane-1,9’-xanthene] and spiro[fluorene-9,9’-xanthene]. While these compounds share the spiro linkage, the presence of the methylsulfanyl and phenyl groups in 4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9’-xanthene] provides it with unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91620-73-4 |
|---|---|
Fórmula molecular |
C22H16OS2 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
4-methylsulfanyl-3-phenylspiro[thiete-2,9'-xanthene] |
InChI |
InChI=1S/C22H16OS2/c1-24-21-20(15-9-3-2-4-10-15)22(25-21)16-11-5-7-13-18(16)23-19-14-8-6-12-17(19)22/h2-14H,1H3 |
Clave InChI |
HYEMGGGIIJWELX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2(S1)C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
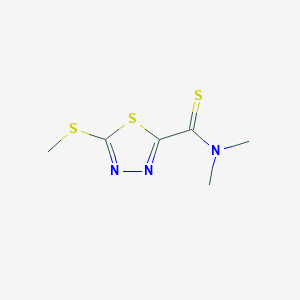

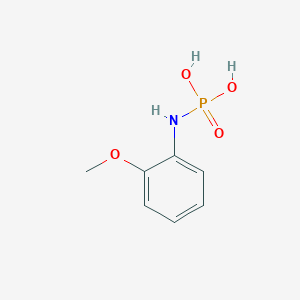

![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
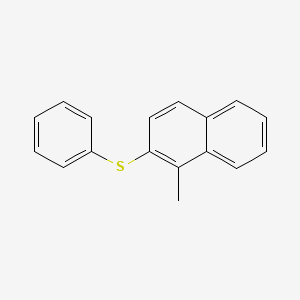
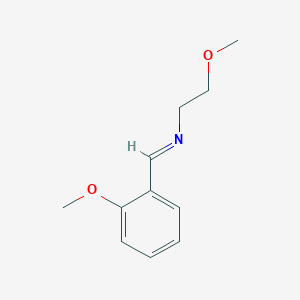
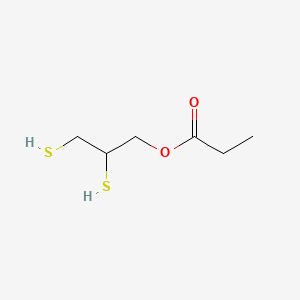
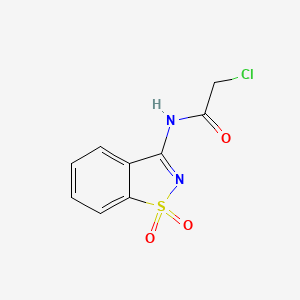
![5-Benzyl-7,8-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14351633.png)
![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/structure/B14351638.png)
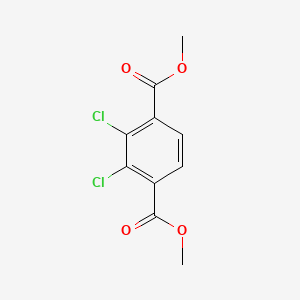
![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
